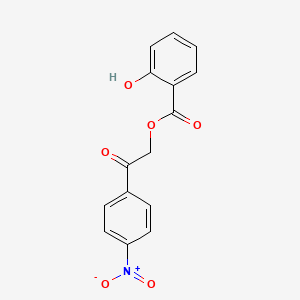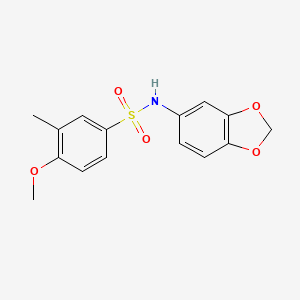
5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as 'compound 1' and has shown promising results in various preclinical studies.
科学研究应用
5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, including inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective properties.
作用机制
The mechanism of action of 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes and signaling pathways involved in disease progression. The compound has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play a crucial role in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. Additionally, the compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent activity at low concentrations, making it suitable for various in vitro and in vivo studies. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research of 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide. One of the potential future directions is to investigate the compound's therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, future studies could focus on optimizing the compound's pharmacokinetics and bioavailability to improve its efficacy in clinical settings. Finally, further research is needed to elucidate the compound's mechanism of action and identify potential targets for drug development.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. The compound's high potency and selectivity make it suitable for various scientific research applications. However, further research is needed to fully understand the compound's mechanism of action and optimize its pharmacokinetics and bioavailability for clinical use.
合成方法
The synthesis of 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzyl bromide with 2-fluorobenzylamine, followed by reduction and cyclization to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various scientific research applications.
属性
IUPAC Name |
5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS/c13-11-6-5-10(17-11)12(16)15-7-8-3-1-2-4-9(8)14/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZGTJMPQHNKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)

![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)



![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)


![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
